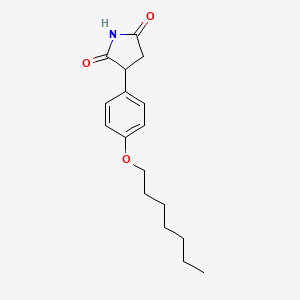

3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-heptoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)15-12-16(19)18-17(15)20/h7-10,15H,2-6,11-12H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUHPGOLGUHYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Elucidation of 3 4 Heptoxyphenyl Pyrrolidine 2,5 Dione Molecular Architecture

Chromatographic Techniques for Purity Assessment and Mixture Separation

The purity and separation of 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione from reaction mixtures are critical for its characterization and subsequent applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method is essential for assessing its purity, quantifying it in various matrices, and for preparative separations.

Method Development:

A typical approach for developing an HPLC method for a novel N-aryl succinimide (B58015) derivative such as this compound would involve reversed-phase chromatography. This is due to the compound's moderate polarity. The development process would systematically optimize several key parameters:

Column Selection: A C18 column is a common first choice for separating aromatic compounds. researchgate.netpensoft.net Columns with different particle sizes (e.g., 3 µm or 5 µm) and dimensions can be tested to balance resolution and analysis time. bvsalud.orgderpharmachemica.com

Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase (water or a buffer) is generally effective. mdpi.comresearchgate.net The gradient allows for the efficient elution of both the main compound and any potential impurities with differing polarities. The aqueous phase is often acidified slightly with formic acid or phosphoric acid to improve peak shape. derpharmachemica.comsielc.com

Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is typical for analytical separations on a standard 4.6 mm internal diameter column. researchgate.netbvsalud.org

Detection Wavelength: The heptoxyphenyl and pyrrolidine-2,5-dione moieties contain chromophores that absorb UV light. A UV-Vis detector would be used, and the optimal wavelength for detection would be determined by running a UV scan of the pure compound. A wavelength around 225-260 nm is often suitable for similar structures. researchgate.netbvsalud.org

Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times. bvsalud.orgpensoft.net

Method Validation:

Once an optimal method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. The validation would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. bvsalud.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. bvsalud.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). bvsalud.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. bvsalud.orgderpharmachemica.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A hypothetical validated HPLC method for this compound is summarized in the interactive table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for monitoring the progress of its synthesis and for identifying any volatile intermediates or byproducts.

Reaction Monitoring:

The synthesis of N-aryl succinimides often involves the reaction of a primary amine with an anhydride (B1165640). researchgate.netnih.gov A plausible synthesis for this compound would involve the reaction of 4-heptyloxyaniline (B1329862) with succinic anhydride or a related derivative. During this process, volatile starting materials or intermediates may be present. GC-MS can be used to monitor the disappearance of the starting materials and the appearance of the product over time, helping to optimize reaction conditions such as temperature and reaction time. researchgate.net The use of GC-MS can confirm that no significant side products are being formed during the reaction. researchgate.net

Analysis of Volatile Intermediates:

The synthesis may proceed through an intermediate amic acid before cyclization to the final succinimide. While the amic acid itself is likely not volatile enough for GC-MS, any unreacted starting materials like aniline (B41778) derivatives or potential volatile byproducts from side reactions could be detected. For instance, if the synthesis starts from simpler precursors, other volatile intermediates might be involved.

A typical GC-MS method for reaction monitoring would involve:

Sample Preparation: A small aliquot of the reaction mixture would be withdrawn at different time points, quenched, and extracted with a suitable solvent like dichloromethane (B109758) or ethyl acetate. mdpi.com The extract can then be directly injected into the GC-MS.

GC Separation: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used. nih.gov A temperature program is employed to separate the components based on their boiling points and interactions with the stationary phase. mdpi.com

MS Detection: As components elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" for identification by comparing it to spectral libraries like the NIST library. jppres.com

An illustrative GC-MS method for analyzing volatile species in the synthesis of this compound is presented in the interactive table below.

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-550 m/z |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

By using GC-MS, chemists can gain detailed insights into the reaction pathway, identify impurities, and ensure the efficient and clean synthesis of this compound.

Theoretical and Computational Chemistry Investigations into 3 4 Heptoxyphenyl Pyrrolidine 2,5 Dione’s Electronic and Conformational Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione, these methods can predict its three-dimensional structure, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Energetics

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For derivatives of pyrrolidine-2,5-dione, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govdoaj.org

In the case of this compound, the pyrrolidine-2,5-dione (succinimide) ring is expected to be nearly planar. researchgate.net The 4-heptoxyphenyl group at the 3-position will have a specific orientation relative to this ring. Computational studies on similar 3-phenylsuccinimide structures reveal a significant dihedral angle between the plane of the succinimide (B58015) ring and the phenyl ring. nih.gov The heptoxy group, with its flexible alkyl chain, will have multiple possible conformations, and DFT calculations can identify the lowest energy conformer.

Table 1: Predicted Optimized Geometric Parameters for a Model 3-Phenylpyrrolidine-2,5-dione Structure

| Parameter | Predicted Value (Å or °) |

| C-C (ring) | ~1.54 |

| C-N (ring) | ~1.40 |

| C=O | ~1.22 |

| C-C (phenyl) | ~1.39 |

| Dihedral Angle (pyrrolidine-phenyl) | ~70-90 |

Note: These are approximate values based on similar structures and would need to be specifically calculated for this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-heptoxyphenyl moiety, while the LUMO is likely centered on the electron-withdrawing pyrrolidine-2,5-dione ring, particularly the carbonyl groups. The presence of the electron-donating heptoxy group would raise the HOMO energy level, likely resulting in a smaller HOMO-LUMO gap compared to an unsubstituted 3-phenylpyrrolidine-2,5-dione, suggesting increased reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness, softness, and electrophilicity, which quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively. bhu.ac.in

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = (μ2) / (2η) | Propensity to accept electrons. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor).

For this compound, the MEP map would show strong negative potential around the carbonyl oxygen atoms of the pyrrolidine-2,5-dione ring, making them prime sites for electrophilic attack or hydrogen bond donation. nih.gov The hydrogen atom on the nitrogen of the pyrrolidine (B122466) ring would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The aromatic ring and the heptoxy group would display a mix of neutral and slightly negative potential. Such maps are invaluable for predicting how the molecule might interact with a biological receptor. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. mdpi.com By simulating the movements of atoms and bonds under defined conditions (e.g., in a solvent like water), MD can explore the conformational landscape of this compound. nih.gov

These simulations would reveal the flexibility of the heptoxy chain and the rotational freedom of the phenyl group relative to the pyrrolidine-2,5-dione ring. Understanding the dynamic behavior is crucial, as the biologically active conformation of a molecule may not be its lowest energy state in a vacuum. MD simulations can identify the most populated conformational clusters in a simulated physiological environment, providing insights into the likely binding conformations. mdpi.com For similar heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the key interactions that maintain the binding. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive In Vitro Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For pyrrolidine-2,5-dione (succinimide) derivatives, QSAR studies have been extensively used, particularly in the context of their well-known anticonvulsant properties. nih.govresearchgate.net

A QSAR study on arylsuccinimides, for instance, has shown that anticonvulsant activity is influenced by the hydrophobic, electronic, and steric properties of the substituents on the phenyl ring. nih.gov Specifically, optimal activity was observed when the substituents had a certain range of hydrophobicity. The heptoxy group in this compound would contribute significantly to the molecule's lipophilicity, a key parameter in QSAR models for predicting oral bioavailability and central nervous system penetration.

Table 3: Common Descriptors in QSAR Models for Anticonvulsant Succinimides

| Descriptor Class | Examples | Relevance |

| Hydrophobic | LogP, Fragmental constants (f) | Membrane permeability, transport to the site of action. |

| Electronic | Hammett constants (σ), Dipole moment | Receptor binding interactions, electronic complementarity. |

| Steric | Molar refractivity (MR), Sterimol parameters | Size and shape, steric fit with the receptor. |

| Topological | Connectivity indices | Molecular branching and shape. |

By calculating these descriptors for this compound, its potential anticonvulsant activity and neurotoxicity could be predicted based on established QSAR models for this class of compounds. nih.gov

Molecular Docking Studies for Ligand-Macromolecule Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and for elucidating the molecular basis of a drug's action.

For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. Given the history of this scaffold, likely targets could include ion channels (such as voltage-gated sodium channels for anticonvulsant activity), or enzymes like cyclooxygenases (COX) for anti-inflammatory effects. doaj.orgnih.gov

A typical docking study would predict that the pyrrolidine-2,5-dione ring forms key hydrogen bonds with amino acid residues in the receptor's active site, often involving the carbonyl oxygens and the N-H group. doaj.org The 4-heptoxyphenyl group would likely occupy a hydrophobic pocket within the binding site, with the long heptoxy chain contributing to van der Waals interactions and potentially increasing binding affinity. The results of docking simulations are often expressed as a scoring function, which estimates the binding affinity.

Table 4: Potential Interacting Residues and Interaction Types from Docking Studies of Pyrrolidine-2,5-dione Derivatives

| Molecular Moiety | Potential Interaction Type | Example Interacting Amino Acid Residues |

| Pyrrolidine-2,5-dione (C=O) | Hydrogen Bond Acceptor | Arginine, Serine, Tyrosine |

| Pyrrolidine-2,5-dione (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Heptoxy Chain | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

These computational predictions provide a strong foundation for understanding the chemical and potential biological properties of this compound and guide further experimental investigations.

Prediction of Binding Modes and Key Intermolecular Interactions

Computational modeling has become an indispensable tool in drug discovery for predicting how a ligand, such as a pyrrolidine-2,5-dione derivative, will bind to a target biomolecule. These predictions are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular docking studies on various pyrrolidine-2,5-dione derivatives have revealed common binding patterns and key intermolecular interactions that are likely relevant to this compound. For instance, research on pyrrolidine-2,5-dione-based inhibitors of enzymes like aromatase and tumor necrosis factor-α (TNF-α) highlights the importance of specific structural features for effective binding. nih.govnih.gov

A molecular modeling study on non-steroidal 1-substituted-3-[2'(4''-aminophenyl) alkyl] pyrrolidine-2,5-dione based inhibitors of the Aromatase (AR) enzyme indicated that the binding orientation is influenced by the size of the substituent. nih.gov It is suggested that larger inhibitors preferentially occupy the region of the active site that normally binds the C(17)=O of the natural substrate, androstenedione. nih.gov This is achieved after an initial binding of the phenylamine nitrogen lone pair electrons with the Fe3+ of the cytochrome P-450 heme group. nih.gov

The key intermolecular interactions that typically stabilize the binding of pyrrolidine-2,5-dione derivatives within a protein's active site include:

Hydrogen Bonds: The pyrrolidine-2,5-dione core contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens). These can form crucial hydrogen bonds with amino acid residues in the binding pocket, such as asparagine, glutamine, and serine.

Hydrophobic Interactions: The phenyl ring and the heptoxy chain of this compound are expected to engage in significant hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine in the target's binding site. The long heptoxy tail, in particular, would likely favor a deep, hydrophobic pocket.

Pi-Stacking Interactions: The aromatic phenyl ring can participate in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

The following table summarizes the predicted key intermolecular interactions for this compound based on studies of analogous compounds.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residues in Target |

| Hydrogen Bonding | Pyrrolidine N-H | Asp, Glu, Ser |

| Hydrogen Bonding | Pyrrolidine C=O | Asn, Gln, Arg, His |

| Hydrophobic Interactions | Heptoxy Chain, Phenyl Ring | Leu, Ile, Val, Ala, Phe, Pro |

| π-Stacking | Phenyl Ring | Phe, Tyr, Trp |

Computational Estimation of Binding Affinities with Target Biomolecules

The binding affinity of a ligand for its target is a critical parameter in drug design, and computational methods are widely used to estimate this value. These estimations help in prioritizing compounds for synthesis and experimental testing.

Molecular Docking Scores: Molecular docking programs are commonly used to predict the binding pose of a ligand and to provide a scoring function that estimates the binding affinity. These scores are typically expressed in units of energy (e.g., kcal/mol) and are based on a combination of factors, including intermolecular interactions and conformational strain. For related pyrrolidine-2,5-dione derivatives, docking studies have been employed to identify potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to provide a more detailed and dynamic picture of the ligand-protein complex. These simulations model the movement of atoms over time, allowing for an assessment of the stability of the binding pose and a more accurate estimation of the binding free energy.

Free Energy Calculations: More rigorous computational methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be used to calculate the relative binding free energies of a series of related ligands. While computationally expensive, these methods can provide very accurate predictions of binding affinity.

The table below illustrates the types of computational methods used to estimate binding affinities and the nature of the data they provide, as would be applicable to this compound.

| Computational Method | Type of Data Generated | Typical Units | Purpose |

| Molecular Docking | Binding Score / Estimated Binding Energy | kcal/mol or arbitrary units | Rapid screening and prediction of binding mode |

| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD), Interaction Energies, Binding Free Energy (MM/PBSA, MM/GBSA) | Å, kcal/mol | Assessment of binding stability and refined affinity estimation |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Relative Binding Free Energy (ΔΔG) | kcal/mol | High-accuracy prediction of relative potencies |

In studies of other pyrrolidine-2,5-dione inhibitors, these computational approaches have been instrumental in their development. For example, in the structure-based design of pyrrolidine-2,5-diones as TNF-α inhibitors, computational strategies were key to identifying derivatives with stronger predicted binding affinities, which were then synthesized and evaluated. nih.gov

Mechanistic Biochemical and Cellular Activity Studies of Pyrrolidine 2,5 Dione Derivatives: an in Vitro and in Silico Perspective

Enzyme Inhibition Kinetics and Underlying Mechanistic Pathways

The biological effects of pyrrolidine-2,5-dione derivatives are often attributed to their ability to inhibit or modulate the activity of specific enzymes. The following sections explore the kinetics and molecular mechanisms of these interactions with several important classes of enzymes, drawing on in vitro assays and in silico molecular docking studies.

Cholinesterase Enzyme Inhibition (Acetylcholinesterases and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. Several studies have demonstrated that derivatives of the pyrrolidine-2,5-dione scaffold can act as potent cholinesterase inhibitors.

Research into various series of succinimide (B58015) and dispiro-pyrrolidine derivatives has revealed significant inhibitory potential against both AChE and BChE. nih.govresearchgate.netresearchgate.net For instance, certain synthesized succinimide derivatives exhibited outstanding inhibitory activity, with one compound (MSJ2) showing 91.90% inhibition of AChE and another (MSJ10) showing 97.30% inhibition of BChE. nih.govresearchgate.net Kinetic analyses performed on some of these derivatives indicate different modes of inhibition. For example, a kinetic study of one potent dispiro pyrrolidine (B122466) derivative suggested a mixed-mode of inhibition for BChE, indicating that the inhibitor can bind to both the active site and an allosteric site on the enzyme. researchgate.net Molecular docking studies have further elucidated these interactions, showing that these compounds can form stable complexes within the active site gorge of the cholinesterase enzymes, often interacting with key amino acid residues. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 5e (thieno[2,3-b]pyridine derivative) | Acetylcholinesterase (AChE) | 1.55 | researchgate.net |

| Compound 5d (thieno[2,3-b]pyridine derivative) | Butyrylcholinesterase (BChE) | 0.23 | researchgate.net |

| Dispiro pyrrolidine 7b | Butyrylcholinesterase (BChE) | 12.78 | researchgate.net |

| Succinimide Derivative MSJ2 | Acetylcholinesterase (AChE) | Not specified (91.90% inhibition) | nih.govresearchgate.net |

| Succinimide Derivative MSJ10 | Butyrylcholinesterase (BChE) | Not specified (91.36% inhibition) | nih.govresearchgate.net |

Glycosidase Enzyme Modulation (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion and are important therapeutic targets for managing type 2 diabetes mellitus. nih.govnih.gov The inhibition of these enzymes can delay carbohydrate breakdown and lower postprandial blood glucose levels. nih.govnih.gov Pyrrolidine-2,5-dione derivatives have been investigated as potential inhibitors of these glycosidases.

In one study, a series of pyrrolidine-2,5-dione derivatives showed moderate to poor α-glucosidase inhibition, though one compound emerged as a good inhibitor with an IC₅₀ value of 28.3 ± 0.28 µM. nih.gov Other research on related succinimide derivatives identified compounds with prominent α-glucosidase inhibitory potential, with IC₅₀ values as low as 28.04 μM. nih.govresearchgate.net Kinetic studies on N-acetylpyrrolidine derivatives revealed a mixed type of inhibition for both α-glucosidase and α-amylase. nih.govresearchgate.net This suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Molecular docking studies support these findings by showing that pyrrolidine derivatives can establish significant binding interactions with active site residues of the α-glucosidase enzyme. researchgate.net

| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative 11o | α-Glucosidase | 28.3 µM | nih.gov |

| Succinimide Derivative MSJ10 | α-Glucosidase | 28.04 µM | nih.govresearchgate.net |

| N-acetylpyrrolidine derivative 4a | α-Glucosidase | 0.52 mM | nih.govresearchgate.net |

| N-acetylpyrrolidine derivative 4a | α-Amylase | 2.72 mM | nih.govresearchgate.net |

| Pyrrolidine-chalcone hybrid 3 | α-Amylase | 25.38 µM | acs.org |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions at a Molecular Level

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Developing inhibitors that can target both pathways is a significant goal in anti-inflammatory drug discovery. mdpi.com Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. nih.gov

In a study on N-substituted pyrrolidine-2,5-dione derivatives, several compounds showed potent inhibition of COX-1, COX-2, and 5-LOX. nih.gov Notably, some derivatives demonstrated selectivity for COX-2, which is the inducible isoform associated with inflammation, over the constitutive COX-1 isoform. One compound, 13e, emerged as the most potent and selective inhibitor of COX-2 with an IC₅₀ value of 0.98 μM and a selectivity index of 31.5. nih.gov Molecular docking simulations have supported these experimental findings, helping to rationalize the observed selectivity. These studies show that selective inhibitors can form significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme, which is absent in COX-1. researchgate.netresearchgate.net

Tyrosinase Enzyme Regulatory Mechanisms and Inhibition

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin biosynthesis. nih.govnih.gov Its inhibition is of great interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders and for skin-whitening applications. nih.govmdpi.com While a vast number of natural and synthetic compounds have been explored as tyrosinase inhibitors, specific studies detailing the interaction of 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione or closely related derivatives with tyrosinase are limited in the available literature.

Generally, tyrosinase inhibitors can act through several mechanisms. Many function as competitive inhibitors by mimicking the structure of the natural substrate, L-tyrosine, and binding to the enzyme's active site. nih.gov Others act by chelating the copper ions essential for the enzyme's catalytic activity. nih.gov The structure-activity relationships of known inhibitors often highlight the importance of phenolic hydroxyl groups that can interact with the dicopper center of the enzyme. nih.gov Further research would be necessary to determine if the pyrrolidine-2,5-dione scaffold, particularly with an alkoxy-phenyl substitution, could be oriented to effectively inhibit tyrosinase activity.

Protein Tyrosine Phosphatase (PTP) Inhibition Studies

Protein tyrosine phosphatases (PTPs) are a group of signaling enzymes that remove phosphate groups from tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases. patsnap.compurdue.edu The dysregulation of PTPs, such as PTP1B, is implicated in various diseases, including cancer and diabetes, making them attractive therapeutic targets. patsnap.comnih.gov

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Multi-target succinimide derivative (Compound 3) | Protein Tyrosine Phosphatase 1B (PTP1B) | Effective Inhibition (IC50 not specified) | nih.gov |

Indoleamine 2,3-Dioxygenase-1 (IDO1) Mechanistic Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. mdpi.com In the context of cancer, IDO1 activity in tumor cells and antigen-presenting cells leads to a tryptophan-depleted microenvironment that suppresses the function of effector T-cells, thereby promoting immune tolerance and allowing tumors to evade the immune system. nih.gov Consequently, IDO1 is a significant target for cancer immunotherapy. nih.gov

The pyrrolidine-2,5-dione scaffold has been successfully utilized to develop potent IDO1 inhibitors. google.comwipo.int A notable example is the compound 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003). nih.gov X-ray crystallography studies of this compound bound to human IDO1 revealed a novel binding mode. Unlike many other IDO1 inhibitors that coordinate with the heme iron atom in the active site, this pyrrolidine-2,5-dione derivative does not. Instead, it occupies the active site through a network of hydrogen bonds and hydrophobic interactions, representing a different mechanistic class of IDO1 inhibition. nih.gov This compound demonstrated high potency in both enzymatic and cellular assays. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling at the Molecular Interface

There are currently no published molecular docking or receptor binding studies specifically investigating the interaction of this compound with any biological targets. In silico models and binding affinity data, which are crucial for understanding its mechanism of action at a molecular level, are not available.

In Vitro Antioxidant Activity Evaluation via Cell-Free and Cellular Assays

No studies detailing the in vitro antioxidant potential of this compound were found. Data from common cell-free assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or cellular antioxidant assays, have not been reported for this compound.

Antimicrobial Spectrum Analysis Against In Vitro Bacterial and Fungal Strains

Specific data on the minimum inhibitory concentrations (MIC) or spectrum of activity for this compound against various bacterial and fungal strains are absent from the scientific literature. While other pyrrolidine-2,5-dione derivatives have shown antimicrobial effects, the efficacy of this specific analogue remains uninvestigated.

In Vitro Cytotoxicity and Induced Apoptosis Mechanisms in Cancer Cell Lines

Detailed research into the cytotoxic effects of this compound on cancer cell lines is not available. This includes a lack of data in the following key areas:

Analysis of Cell Cycle Progression and Arrest MechanismsThe effect of this compound on cell cycle progression in cancer cells has not been documented. There are no findings to indicate whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2/M).

Information regarding "this compound" and its role in the investigation of stress signaling pathway activation in cellular contexts is not available in the currently indexed scientific literature.

Extensive searches for research articles, patents, and scholarly publications focusing on the specific chemical compound "this compound" and its mechanistic biochemical and cellular activity related to stress signaling pathways have yielded no direct results.

While the broader class of pyrrolidine-2,5-dione derivatives has been the subject of scientific inquiry for various biological activities, including anti-inflammatory and anticancer effects, studies specifically elucidating the effects of the 3-(4-Heptoxyphenyl) substituted variant on cellular stress responses have not been found. Research on other molecules within this class suggests potential interactions with pathways related to oxidative stress and cell death. For instance, a compound identified as pyrrolidine SS13 has been shown to induce oxidative stress and autophagy-mediated cell death in colorectal cancer cells, which involves the modulation of stress and survival pathways. nih.gov However, these findings cannot be directly attributed to "this compound" without specific experimental evidence.

Therefore, an article detailing the investigation of stress signaling pathway activation by "this compound" in cellular contexts, as per the requested outline, cannot be generated at this time due to the absence of specific data and research findings.

Structure Activity Relationship Sar and Pharmacophore Development for Pyrrolidine 2,5 Dione Scaffolds

Correlating Systematic Structural Modifications with Quantified In Vitro Biological Activities

The biological activity of pyrrolidine-2,5-dione (succinimide) derivatives is profoundly influenced by structural modifications at the C3 and N1 positions of the heterocyclic ring. nih.gov Extensive research, particularly in the domain of anticonvulsant agents, has established clear correlations between specific substitutions and the resulting biological efficacy, often quantified in preclinical models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests.

Substitution at the C3 Position: The substituent at the C3 position of the pyrrolidine-2,5-dione ring is a critical determinant of anticonvulsant activity. SAR analysis shows that introducing bulky and lipophilic groups at this position is generally favorable. For instance, derivatives with a benzhydryl or a sec-butyl group at the C3 position have demonstrated significant protection in various seizure models. nih.gov Conversely, smaller substituents like a methyl group tend to result in lower activity. nih.gov The nature of the aryl group at this position also plays a key role. For example, replacing a phenyl ring with a bioisosteric benzo[b]thiophen-2-yl moiety has led to compounds with potent antiseizure properties. nih.gov

Substitution at the N1 Position: Modifications to the substituent at the N1 imide nitrogen, often involving an acetamide linker connected to a terminal amine, provide a powerful handle to modulate the activity spectrum. Studies on a series of N-{[4-(aryl)piperazin-1-yl]acetyl}pyrrolidine-2,5-diones have shown that the electronic properties of the substituent on the terminal aryl ring are crucial. Electron-withdrawing groups, such as trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), and trifluoromethylthio (SCF₃), on the phenylpiperazine moiety are particularly favorable for potent anticonvulsant activity. nih.govmdpi.com

The interplay between substituents at both positions is evident in the following data, which showcases how systematic changes to a lead compound's structure impact its anticonvulsant potency.

| Compound | C3-Substituent | N1-Acetamide Terminal Group | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

|---|---|---|---|---|---|

| Compound A | Benzhydryl | 4-(4-chlorophenyl)piperazine | > 300 | 108.80 | > 300 |

| Compound B | sec-Butyl | 4-(3-trifluoromethylphenyl)piperazine | 80.38 | 108.80 | > 300 |

| Compound C | 3-(Dimethylamino) | (R)-phenylglycine backbone with 4-(3-trifluoromethylphenyl)piperazine | 49.6 | 31.3 | 67.4 |

| Compound D | 3-(Dimethylamino) | (R)-phenylglycine backbone with 4-(3-trifluoromethoxyphenyl)piperazine | 56.3 | 32.7 | 69.8 |

Data synthesized from preclinical studies in mice. nih.govmdpi.com

Identification of Critical Pharmacophoric Features for Target Interaction

Based on extensive SAR studies, a general pharmacophoric model for anticonvulsant pyrrolidine-2,5-dione derivatives has emerged. This model consists of several key features essential for effective interaction with biological targets, such as voltage-gated sodium and calcium channels. mdpi.com

The essential pharmacophoric elements are:

A Lipophilic Domain: This is typically provided by a bulky substituent at the C3 position. An aromatic or large alkyl group, such as the 4-heptoxyphenyl group in the titular compound, serves as a crucial lipophilic anchor that contributes to binding affinity, likely through hydrophobic interactions within the target protein.

A Hydrogen-Bonding Domain: The pyrrolidine-2,5-dione ring itself is a critical feature, acting as a hydrogen bond donor (the N-H group) and acceptor (the two carbonyl oxygens). This ability to form hydrogen bonds is considered a vital feature for the activity of many anticonvulsants.

A Second Lipophilic/Modulatory Domain: Often introduced via a linker at the N1 position, this part of the molecule, such as an arylpiperazine moiety, provides another region for interaction and can be modified to fine-tune the compound's pharmacological profile and physicochemical properties.

The spatial arrangement of these features is also paramount. For instance, the stereochemistry at the C3 position and any chiral centers in the N1-substituent can significantly impact potency, indicating that the target binding sites are stereoselective.

Rational Design Principles for the Development of Novel Pyrrolidine-2,5-dione Analogues

The detailed SAR data and established pharmacophore models provide a solid foundation for the rational design of new, potentially superior analogues. A prominent and successful strategy in this area is the creation of hybrid molecules . mdpi.comnih.gov

This design principle involves merging the core pyrrolidine-2,5-dione scaffold with structural fragments from other known and clinically used antiepileptic drugs (AEDs). mdpi.com The goal is to develop a single chemical entity that integrates multiple pharmacophores, potentially leading to a broader spectrum of activity or novel mechanisms of action.

Examples of this strategy include:

Combining with Ethosuximide: The pyrrolidine-2,5-dione ring itself is the core structure of the AED ethosuximide, making it a foundational element in these hybrid designs.

Incorporating Tiagabine Fragments: The 3-methylthiophene ring from the anticonvulsant tiagabine has been incorporated at the C3 position of the pyrrolidine-2,5-dione ring to create hybrid compounds. nih.gov

Merging with Levetiracetam or Lacosamide Moieties: Structural elements from levetiracetam or lacosamide have been attached to the N1 position of the succinimide (B58015) scaffold. mdpi.com

This approach has yielded compounds that are effective in multiple preclinical seizure models (MES, scPTZ, and 6 Hz), demonstrating a wider spectrum of protection than the parent drugs from which they were derived. mdpi.com This success underscores the power of rational design based on a thorough understanding of SAR.

Scaffold Hopping and Lead Optimization Strategies Based on SAR Data

Building upon SAR data, drug discovery programs often employ scaffold hopping and lead optimization to generate novel intellectual property and improve drug-like properties.

Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) with a different, isofunctional chemical entity while retaining the essential pharmacophoric groups in their correct spatial orientation. For the pyrrolidine-2,5-dione series, a potential scaffold hop could involve replacing the succinimide ring with other five-membered heterocyclic systems known to possess anticonvulsant activity, such as:

Hydantoin (imidazolidine-2,4-dione): This scaffold is present in the well-known AED phenytoin.

Oxazolidinedione: Another heterocyclic ring found in certain classes of anticonvulsants.

The goal of such a hop would be to maintain the key interactions of the pharmacophoric elements (lipophilic groups, hydrogen bonding sites) while potentially improving properties like metabolic stability, solubility, or patentability. nih.gov

Varying the Alkoxy Chain: Systematically altering the length and branching of the heptoxy group to optimize hydrophobic interactions and metabolic stability.

Aromatic Substitution: Introducing small substituents (e.g., fluorine, chlorine) onto the 4-heptoxyphenyl ring to modulate electronic properties and prevent metabolic attack.

N1-Substitution: Adding a variety of side chains at the N1 position, guided by the successful arylpiperazine-acetamide motifs, to enhance potency and broaden the spectrum of activity. nih.govmdpi.com

These iterative modifications, guided by continuous biological testing, are central to refining a lead compound into a viable drug candidate.

Future Research Trajectories and Academic Perspectives on 3 4 Heptoxyphenyl Pyrrolidine 2,5 Dione and Its Analogues

Innovation in Synthetic Methodologies for Enhanced Accessibility and Diversity

The future synthesis of 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione and a diverse library of its analogues will likely rely on the innovation and refinement of current synthetic strategies. Traditional methods for creating 3-aryl-pyrrolidine-2,5-diones often involve multi-step procedures which can be inefficient. Modern synthetic chemistry offers several avenues to improve accessibility and structural diversity.

Future synthetic approaches could focus on:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. beilstein-journals.orgresearchgate.net The development of a novel MCR for the one-pot synthesis of 3-(4-alkoxyphenyl)pyrrolidine-2,5-diones from simple precursors would significantly accelerate the generation of a diverse library of analogues for screening.

Catalytic Asymmetric Synthesis: Given that many biologically active molecules are chiral, developing catalytic asymmetric methods to control the stereochemistry at the C3 position of the pyrrolidine-2,5-dione ring is crucial. This would allow for the synthesis of enantiopure compounds, which is vital for understanding their specific interactions with biological targets.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production for further studies.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid diversification of the lead compound to explore structure-activity relationships (SAR) without the need to re-synthesize the entire molecule from scratch.

A comparison of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges | Applicability to Analogue Library Synthesis |

| Multi-component Reactions | High efficiency, atom economy, operational simplicity. | Requires careful optimization of reaction conditions. | High |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, crucial for biological studies. | Catalyst development and cost. | Medium to High |

| Flow Chemistry | Scalability, reproducibility, enhanced safety. | Initial setup costs and expertise. | High |

| Late-Stage Functionalization | Rapid diversification of lead compounds. | Regioselectivity and functional group tolerance. | Very High |

Table 1: Comparison of Innovative Synthetic Methodologies

Exploration of Novel Mechanistic Targets and Biological Pathways (Exclusively In Vitro/In Silico)

The structural features of this compound suggest several potential, yet unexplored, mechanistic targets. The pyrrolidine-2,5-dione core is a known pharmacophore for a range of enzymes, while the long alkoxy chain of the heptoxyphenyl group can facilitate membrane interaction or binding to hydrophobic pockets within proteins. nih.gov

Future research should focus on the following in vitro and in silico explorations:

In Silico Docking and Molecular Dynamics Simulations: Computational studies can predict the binding affinity of this compound and its analogues to a wide range of biological targets. nih.gov Potential targets for investigation include cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases, which are often implicated in inflammatory and proliferative diseases. ebi.ac.uknih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the key interactions driving binding.

High-Throughput In Vitro Screening: Screening of this compound against a panel of purified enzymes and receptors will be essential to identify its primary biological targets. nih.gov This can be followed by more focused assays to determine the mechanism of action, such as enzyme inhibition kinetics.

Cell-Based Assays: Once a primary target is identified, cell-based assays can be employed to understand the compound's effect on specific biological pathways. For instance, if the compound inhibits a particular kinase, downstream signaling events can be monitored using techniques like Western blotting.

Table 2 outlines a hypothetical in silico screening of this compound against a panel of potential targets.

| Potential Target | Rationale for Investigation | Predicted Binding Affinity (Docking Score) | Key Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | Pyrrolidine-2,5-dione core is a known COX inhibitor scaffold. ebi.ac.uknih.gov | -9.5 kcal/mol | Hydrogen bonding with active site residues; hydrophobic interactions of the heptoxy tail. |

| 5-Lipoxygenase (5-LOX) | Dual COX/LOX inhibitors are of therapeutic interest. nih.gov | -8.8 kcal/mol | Coordination with the active site iron atom; hydrophobic interactions. |

| Aromatase (P450) | The scaffold has shown inhibition of cytochrome P450 enzymes. nih.gov | -9.2 kcal/mol | Heme coordination via the pyrrolidine-2,5-dione nitogen; hydrophobic interactions. |

| Various Protein Kinases | Many kinase inhibitors feature aromatic and hydrophobic moieties. | -7.0 to -10.0 kcal/mol | ATP-competitive binding; interactions with the hinge region and hydrophobic pocket. |

Table 2: Hypothetical In Silico Screening Results for this compound

Integration of Multi-Omics Data for Deeper Understanding of Compound-Biology Interactions

To gain a comprehensive understanding of the biological effects of this compound, future research should move beyond single-target investigations and embrace a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and holistic view of the cellular response to the compound. nih.govnih.gov

Future research directions in this area include:

Transcriptomic Analysis: RNA sequencing (RNA-Seq) of cells treated with this compound can reveal changes in gene expression, providing insights into the pathways and cellular processes affected by the compound.

Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link between the compound and cellular function. thermofisher.com

Metabolomic Analysis: Studying the changes in the cellular metabolome can provide a functional readout of the compound's effects on cellular metabolism and bioenergetics.

Integrative Bioinformatic Analysis: The true power of this approach lies in the integration of these different omics datasets. researchgate.net This can reveal complex regulatory networks and identify key nodes that are perturbed by the compound, leading to a deeper understanding of its mechanism of action.

Advanced Computational Design and Virtual Screening for Next-Generation Analogues

Building on the initial findings from in vitro and in silico studies, advanced computational methods can be employed to design the next generation of analogues with improved potency, selectivity, and drug-like properties.

Key computational strategies for future research include:

Structure-Based Drug Design (SBDD): If a high-resolution structure of the target protein in complex with this compound is obtained (e.g., through X-ray crystallography), SBDD can be used to rationally design modifications that enhance binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on a series of active and inactive analogues. These models can then be used to guide the design of new compounds.

Virtual Screening: Large chemical libraries can be virtually screened against the identified target(s) to identify novel scaffolds that mimic the binding mode of this compound.

De Novo Design: Algorithms can be used to design entirely new molecules that are predicted to have high affinity for the target, offering the potential for novel intellectual property.

Role of Pyrrolidine-2,5-dione Derivatives in Chemical Biology and as Research Probes

Beyond their potential as therapeutic agents, this compound and its analogues can serve as valuable tools in chemical biology to probe and understand complex biological processes. nih.gov

Future applications in this domain could involve:

Development of Affinity-Based Probes: By attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye) to the this compound scaffold, it can be converted into a chemical probe. Such probes can be used to identify the direct binding partners of the compound in a cellular context through techniques like affinity chromatography or chemical proteomics.

Photoaffinity Labeling: Incorporating a photo-reactive group into the molecule would allow for photoaffinity labeling experiments, which can covalently link the compound to its target upon UV irradiation, facilitating target identification and validation.

Fluorescent Probes: The synthesis of fluorescently labeled analogues could enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using advanced microscopy techniques. nih.gov

The development of such chemical probes would be instrumental in unequivocally identifying the molecular targets of this compound and elucidating its mechanism of action at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling 4-heptoxyphenyl derivatives with pyrrolidine-2,5-dione precursors. Key steps include:

- Cyclization : Refluxing intermediates (e.g., maleic anhydride derivatives) in acetic acid under controlled temperatures (80–120°C) .

- Substitution : Introducing the heptoxyphenyl group via nucleophilic aromatic substitution, using catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) in toluene/ethanol .

- Optimization : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, excess diethylamine improves substitution efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Acetic acid, 110°C, 4 h | 65–70 | >95% |

| Substitution | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol | 55–60 | 90–92% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic and pyrrolidine rings .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., heptoxy group δ ~3.8 ppm for OCH₂) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and aromatic C-H bending .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for pyrrolidine-dione cores) .

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the heptoxyphenyl moiety .

- Hygroscopicity : Use desiccants (silica gel) in low-humidity environments to avoid hydrolysis of the dione ring .

Advanced Research Questions

Q. How do electronic effects of the 4-heptoxyphenyl substituent influence the compound's reactivity in nucleophilic additions?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites (e.g., C-3 position in pyrrolidine-dione) .

- Kinetic studies : Compare reaction rates with analogs (e.g., methoxy vs. heptoxy substituents) using stopped-flow techniques. Heptoxy’s electron-donating effect accelerates nucleophilic attack at C-3 .

- Data Contradiction : While heptoxy groups enhance reactivity in polar solvents, steric bulk may reduce yields in bulky nucleophile reactions. Optimize solvent polarity (e.g., DMF vs. THF) to balance electronic and steric effects .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-response curves : Assess activity variability using standardized assays (e.g., IC₅₀ in enzyme inhibition vs. cell viability assays) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed dione rings) that may interfere with bioactivity .

- Receptor docking : Molecular dynamics simulations predict binding affinities to targets (e.g., GABA receptors) to explain discrepancies between in vitro and in vivo results .

Q. How can computational reaction design improve the scalability of this compound synthesis?

- Methodology :

- Reaction path searching : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps .

- High-throughput screening : Automate parameter optimization (temperature, solvent ratios) via machine learning algorithms trained on existing synthetic data .

- Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous pyrrolidine-diones .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- Methodology :

- HPLC-MS : Detect impurities at ppm levels (e.g., unreacted 4-heptoxyphenol) using C18 columns and acetonitrile/water gradients .

- NMR relaxation studies : Differentiate between stereoisomers via NOE correlations in deuterated DMSO .

Q. How are kinetic parameters (e.g., activation energy) determined for thermal decomposition of this compound?

- Methodology :

- DSC/TGA : Calculate activation energy (Eₐ) via Kissinger analysis of decomposition peaks .

- Isothermal studies : Monitor mass loss at fixed temperatures to derive Arrhenius plots .

Ethical and Compliance Notes

- Non-therapeutic use : Emphasize that this compound is not FDA-approved and is strictly for research purposes .

- Safety protocols : Adhere to institutional guidelines for handling halogenated intermediates (e.g., 4-heptoxyphenyl precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.